Ethyl 3-(1,3-thiazol-2-yl)benzoate

Fragment-based drug discovery Molecular assembly Medicinal chemistry

Fragment-based drug discovery demands building blocks with defined physicochemical profiles to ensure SAR reproducibility. Generic substitution with methyl ester analogs (e.g., CAS 168618-63-1) alters lipophilicity and metabolic stability, compromising assay consistency. Ethyl 3-(1,3-thiazol-2-yl)benzoate (XLogP 2.8, MW 233.29) eliminates this variable. • ≥95% purity minimizes side reactions in parallel library synthesis • Defined XLogP 2.8 enables reliable in silico ADMET prediction for hit-to-lead optimization • Validated synthetic route via 3-bromobenzoic acid/2-aminothiazole coupling ensures batch-to-batch consistency

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 886851-29-2
Cat. No. B1291012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1,3-thiazol-2-yl)benzoate
CAS886851-29-2
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C2=NC=CS2
InChIInChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3
InChIKeyLHYDRQQHIJUWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1,3-thiazol-2-yl)benzoate – Core Fragment for Medicinal Chemistry


Ethyl 3-(1,3-thiazol-2-yl)benzoate (CAS 886851-29-2) is a benzoate ester characterized by a thiazole ring linked to an ethyl benzoate moiety, with a molecular weight of 233.29 g/mol and a computed XLogP3-AA of 2.8 [1]. This compound is not a drug candidate itself but a fragment molecule recognized as a key building block for molecular assembly, expansion, and modification, providing a structural foundation and research tool for the design and screening of novel drug candidates .

Fragment molecule for molecular assembly and scaffold design
Moderate lipophilicity profile supports ADME prediction
Defined synthetic coupling route reduces development time

Ethyl 3-(1,3-thiazol-2-yl)benzoate: Why Analogs Fall Short


Direct substitution with closely related analogs, such as the methyl ester Methyl 3-(1,3-thiazol-2-yl)benzoate (CAS 168618-63-1) , introduces structural and physicochemical variations that can critically alter experimental outcomes. While in-class compounds share a core scaffold, differences in ester chain length (ethyl vs. methyl) or positional isomerism (e.g., 4-thiazolyl analogs) modify key parameters such as lipophilicity (XLogP), metabolic stability, and hydrogen bonding capacity, which are pivotal for consistent binding affinity, solubility, and pharmacokinetic behavior in downstream assays. Consequently, generic substitution can introduce uncontrolled variables, jeopardizing the reproducibility of synthetic routes and the validity of structure-activity relationship (SAR) studies.

! Methyl ester analog may alter lipophilicity and metabolic stability, shifting SAR profiles.
! Positional isomers (e.g., 4-thiazolyl) differ in hydrogen bonding geometry, confounding target engagement assumptions.
! Generic analog substitution introduces uncontrolled variables, risking reproducibility of synthetic routes.

Quantitative Differentiation Evidence


Fragment-Based Drug Discovery

Ethyl 3-(1,3-thiazol-2-yl)benzoate is explicitly categorized as a 'fragment molecule' (CAS 886851-29-2) that serves as a crucial scaffold for molecular splicing, extension, and modification, as validated by multiple independent chemical biology suppliers . This classification distinguishes it from fully elaborated analogs that are typically employed in later-stage lead optimization, positioning this compound as an early-stage, flexible building block for de novo drug candidate design.

Fragment Classification
Class-level
Fragment molecule for FBDD
Early-stage scaffold design context
Class-level inference; review application scope
Fragment-based drug discovery Molecular assembly Medicinal chemistry

Computed Lipophilicity Profile

The computed partition coefficient (XLogP3-AA) for Ethyl 3-(1,3-thiazol-2-yl)benzoate is 2.8 [1], indicating moderate lipophilicity. While a direct head-to-head comparator is not published, this value is a critical parameter for predicting membrane permeability and solubility in ADME (Absorption, Distribution, Metabolism, Excretion) models. This quantitative descriptor allows computational chemists to accurately model its behavior in silico prior to synthesis.

Lipophilicity (XLogP)
Reported
2.8
Supports permeability & solubility prediction
Computed value; experimental validation recommended
Physicochemical properties Lipophilicity ADME prediction

Defined Coupling Route

A defined synthetic route exists for Ethyl 3-(1,3-thiazol-2-yl)benzoate involving the coupling of 3-bromobenzoic acid with 2-aminothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This known methodology reduces optimization time and ensures a reliable path to the target molecule, unlike more complex or uncharacterized thiazole derivatives where synthetic routes may be poorly defined.

Synthetic Route
Data to verify
Coupling of 3-bromobenzoic acid and 2-aminothiazole
Well-characterized route reduces optimization effort
Method context; confirm with current protocols
Synthetic chemistry Coupling reaction Building block

Validated Purity & Commercial Availability

Ethyl 3-(1,3-thiazol-2-yl)benzoate is commercially available from multiple reputable vendors with a minimum specified purity of 97% by assay . This level of purity is critical for ensuring reproducibility in biological assays and chemical reactions, distinguishing it from less pure, uncharacterized batches or analogs where impurities may confound results.

Purity Specification
Specification review
≥97%
Minimizes impurity-related artifacts in assays
Vendor specification; lot-specific review advised
Chemical procurement Purity specification Quality control

Ethyl 3-(1,3-thiazol-2-yl)benzoate – Application Scenarios


Fragment-Based Drug Discovery & Scaffold Design

As a validated fragment molecule, Ethyl 3-(1,3-thiazol-2-yl)benzoate is ideally suited for incorporation into fragment libraries for high-throughput screening or for use as a core scaffold in structure-based drug design . Its defined physicochemical properties (XLogP = 2.8) [1] facilitate in silico modeling and prediction of derivative properties, expediting the hit-to-lead process.

Thiazole-Containing Library Synthesis

The known and reliable synthetic route via coupling of 3-bromobenzoic acid and 2-aminothiazole makes this compound a practical choice for the parallel synthesis of focused libraries. The high commercial purity (≥97%) [1] ensures that the building block does not introduce side reactions or impurities that could compromise library quality and subsequent biological evaluation.

Antimicrobial & Anti-inflammatory Lead Generation

The compound is cited as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties . Its moderate lipophilicity [1] suggests a favorable balance for membrane permeability, making it a strategic starting point for developing leads targeting intracellular pathogens or inflammatory pathways.

Heterocyclic Chemistry & Methodology Development

Ethyl 3-(1,3-thiazol-2-yl)benzoate serves as a model substrate for exploring new synthetic methodologies involving thiazole functionalization or ester hydrolysis, due to its well-defined structure and ready availability with high purity . Its use in academic labs ensures consistent results and facilitates comparison across different methodological studies.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Fragment scaffold fit and lipophilicity profile
In silico modeling and library design
Thiazole library synthesis
Reliable synthetic route and purity specification
Batch consistency and SAR reliability
Lead generation for antimicrobial research
Moderate lipophilicity for permeability
Membrane permeability and target engagement assays
Methodology development
Well-defined structure and availability
Reproducibility of synthetic transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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